N-(cyclohexylmethyl)pyridin-3-amine
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Overview
Description
N-(cyclohexylmethyl)pyridin-3-amine: is an organic compound with the molecular formula C12H18N2. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a cyclohexylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: Another approach is the reductive amination of pyridine-3-carboxaldehyde with cyclohexylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and other hydrogenated products.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: : N-(cyclohexylmethyl)pyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new ligands for catalysis .
Biology: : In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents .
Medicine: : The compound is explored for its potential medicinal properties, including its use in the treatment of neurological disorders and as an anti-inflammatory agent .
Industry: : this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-(cyclohexylmethyl)pyridin-2-amine: Similar in structure but with the amine group at the 2-position of the pyridine ring.
N-(cyclohexylmethyl)pyrazin-2-amine: Contains a pyrazine ring instead of a pyridine ring.
2-(cyclohexylmethylamino)pyridine: Similar structure with the amine group at the 2-position.
Uniqueness: N-(cyclohexylmethyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h4,7-8,10-11,14H,1-3,5-6,9H2 |
InChI Key |
GHVBWJLJKDNWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=CN=CC=C2 |
Origin of Product |
United States |
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